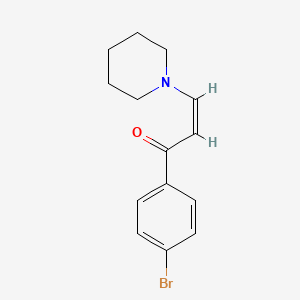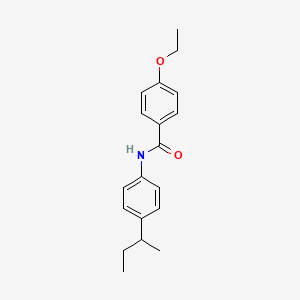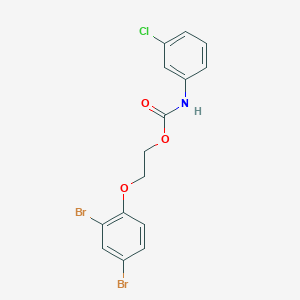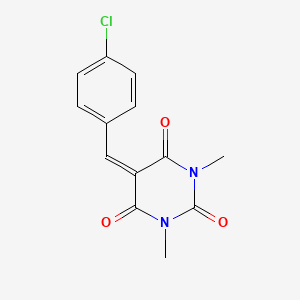
1-(4-bromophenyl)-3-(1-piperidinyl)-2-propen-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-bromophenyl)-3-(1-piperidinyl)-2-propen-1-one, also known as 4'-Methyl-α-pyrrolidinohexiophenone (MPHP), is a synthetic cathinone with psychoactive properties. It belongs to the class of substituted cathinones, which are synthetic derivatives of the naturally occurring stimulant cathinone found in the khat plant. MPHP is a designer drug that has gained popularity in recent years due to its stimulating effects and availability on the illicit drug market.
作用机制
MPHP acts as a stimulant by increasing the release of dopamine, norepinephrine, and serotonin in the brain. It also inhibits the reuptake of these neurotransmitters, leading to an increase in their concentration in the synaptic cleft. This results in a euphoric and energizing effect, similar to other stimulants such as cocaine and amphetamines.
Biochemical and Physiological Effects
MPHP has been shown to have several biochemical and physiological effects on the body. It increases heart rate, blood pressure, and body temperature, which can lead to cardiovascular complications and hyperthermia. It also causes vasoconstriction, which can lead to tissue damage and necrosis. Long-term use of MPHP can lead to addiction, psychosis, and other mental health problems.
实验室实验的优点和局限性
MPHP has several advantages for use in lab experiments. It is easy to synthesize and has a high purity, making it a reliable compound for research. It also has a well-defined mechanism of action, which allows for the investigation of its effects on the brain and body. However, the use of MPHP in lab experiments is limited by its potential for abuse and addiction. Researchers must take precautions to ensure that the compound is used safely and responsibly.
未来方向
There are several future directions for research on MPHP. One area of interest is the development of therapeutic applications for MPHP, such as its potential use in the treatment of dopamine-related disorders. Another area of research is the investigation of the long-term effects of MPHP on the brain and body, including its potential for addiction and mental health problems. Additionally, research on the synthesis and purification of MPHP could lead to the development of safer and more reliable methods for its production.
Conclusion
In conclusion, MPHP is a synthetic cathinone with psychoactive properties that has gained popularity on the illicit drug market. Its synthesis method is well-established, and it has been used in several scientific research studies to investigate its effects on the brain and body. MPHP acts as a stimulant by increasing the release of dopamine, norepinephrine, and serotonin in the brain, leading to a euphoric and energizing effect. However, its use is limited by its potential for abuse and addiction, and long-term use can lead to cardiovascular complications and mental health problems. Future research on MPHP could lead to the development of therapeutic applications and safer methods for its production.
合成方法
MPHP can be synthesized by the condensation of 4-bromobenzaldehyde and 1-piperidinone, followed by reduction with lithium aluminum hydride. The resulting product is then treated with propionic anhydride to form MPHP. This synthesis method has been described in several research papers and provides a reliable route for the production of MPHP.
科学研究应用
MPHP has been used in several scientific research studies to investigate its psychoactive properties and potential therapeutic applications. One study found that MPHP has a high affinity for the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. This suggests that MPHP may have potential as a treatment for dopamine-related disorders such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD).
属性
IUPAC Name |
(Z)-1-(4-bromophenyl)-3-piperidin-1-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrNO/c15-13-6-4-12(5-7-13)14(17)8-11-16-9-2-1-3-10-16/h4-8,11H,1-3,9-10H2/b11-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXRXSABOVXHRIN-FLIBITNWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C=CC(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)/C=C\C(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-ethoxy-4-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5105079.png)
![N-{2-[(4-methylphenyl)thio]ethyl}-4-nitrobenzamide](/img/structure/B5105087.png)
![(2-{[2-(3,4-dimethylphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetic acid](/img/structure/B5105090.png)

![2-[(2,4-dimethoxyphenyl)sulfonyl]-N-(3-methoxyphenyl)hydrazinecarboxamide](/img/structure/B5105113.png)
![1-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5105116.png)

![4-{5-[(acetyloxy)methyl]-8-methyl-3-oxabicyclo[3.3.1]non-7-en-2-yl}phenyl acetate](/img/structure/B5105133.png)


![7-[(2-chloro-6-fluorobenzyl)oxy]-3-(2-pyridinyl)-2H-chromen-2-one](/img/structure/B5105153.png)

![4-chloro-N-[2-(cyclohexylthio)ethyl]-3-{[(2-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5105166.png)
